Rhodonocardin b
Description
Rhodonocardin B is an angucycline-type antibiotic produced by Nocardia sp. No. 53, characterized by a benz[a]anthraquinone core decorated with two sugar units: rhodinose and 2-thioglucose . The 2-thioglucose moiety contains a free thiol (-SH) group at the C-2 position of the glucose derivative, classifying it as a Group I thiosugar . This structural feature distinguishes this compound from most other sulfur-containing sugars, which typically incorporate sulfur as part of sulfide or sulfonic acid groups. This compound exhibits antimicrobial activity, though its biosynthesis remains uncharacterized .
Properties
Molecular Formula |
C31H36O18S |
|---|---|
Molecular Weight |
728.7 g/mol |
IUPAC Name |
5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfanyloxan-2-yl]oxy-2,3,8,12b-tetrahydroxy-3-methyl-4a-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
InChI |
InChI=1S/C31H36O18S/c1-29(44)8-30(49-27-23(41)21(39)19(37)12(6-32)46-27)14(48-28-24(50)22(40)20(38)13(7-33)47-28)5-10-16(31(30,45)26(43)25(29)42)18(36)9-3-2-4-11(34)15(9)17(10)35/h2-5,12-13,19-25,27-28,32-34,37-42,44-45,50H,6-8H2,1H3/t12-,13-,19-,20-,21+,22+,23-,24-,25?,27-,28-,29?,30?,31?/m1/s1 |
InChI Key |
GTNPVPDWWGQDMU-QMMNKCGOSA-N |
Isomeric SMILES |
CC1(CC2(C(=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)S)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
Canonical SMILES |
CC1(CC2(C(=CC3=C(C2(C(=O)C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5C(C(C(C(O5)CO)O)O)S)OC6C(C(C(C(O6)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodonocardin B involves complex biosynthetic pathways. The benz[a]anthraquinone skeleton is formed through a series of enzymatic reactions, including polyketide synthesis and subsequent modifications. The sugar units are attached via glycosylation reactions, which are catalyzed by specific glycosyltransferases .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using Nocardia species. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Rhodonocardin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Substitution reactions can occur at the sugar units or the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted anthraquinones .
Scientific Research Applications
Rhodonocardin B has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Rhodonocardin B involves the inhibition of bacterial enzymes essential for cell wall synthesis. The compound targets specific enzymes, disrupting their function and leading to bacterial cell death . The molecular pathways involved include the inhibition of glycosyltransferases and other enzymes involved in peptidoglycan synthesis .
Comparison with Similar Compounds
Tables
Table 1. Structural Comparison of 2-Thiosugars
| Feature | This compound | BE-7585A |
|---|---|---|
| Sulfur Position | C-2 (free thiol) | C-2 (sulfide) |
| Glycosidic Bond | O-linked at C-5 | S-linked at C-5 |
| Sugar Units | 2 (rhodinose, 2-thio) | 3 (rhodinose, 2-thio, glucose) |
| Stability | Low (oxidizable) | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
